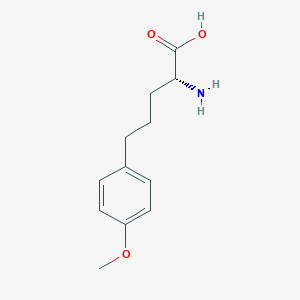(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid
CAS No.:
Cat. No.: VC16485205
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (2R)-2-amino-5-(4-methoxyphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | FCSJBORCTWILJP-LLVKDONJSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)CCC[C@H](C(=O)O)N |
| Canonical SMILES | COC1=CC=C(C=C1)CCCC(C(=O)O)N |
Introduction
Molecular Architecture and Stereochemical Significance
Core Structural Features
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid possesses the molecular formula and a molecular weight of 223.27 g/mol . The pentanoic acid backbone () is functionalized at the fifth carbon with a 4-methoxyphenyl moiety (), introducing aromaticity and electron-donating effects. The amino group at the second carbon establishes chirality, with the R-enantiomer demonstrating preferential binding in biological systems .
Comparative Analysis of Structural Analogues
The compound’s activity is contextualized against analogues with modified substituents:
| Compound Name | Molecular Formula | Structural Variation | Biological Impact |
|---|---|---|---|
| 2-Amino-5-(4-methylphenyl)pentanoic acid | Methyl instead of methoxy group | Reduced polarity; altered receptor affinity | |
| 5-(4-Methoxyphenyl)pentanoic acid | Lacks amino group | Diminished enzyme interaction | |
| (R)-2-Amino-5-(3-methoxyphenyl)pentanoic acid | Methoxy at meta position | Shifted electronic distribution |
These structural variations underscore the critical role of the para-methoxy and amino groups in mediating target engagement .
Synthetic Methodologies and Optimization
Biocatalytic Approaches
Recent advances in enantioselective synthesis leverage multi-step biocatalytic cascades. For example, tyrosine ammonia lyase (TAL)-mediated deamination of phenylalanine derivatives generates cinnamic acid intermediates, which undergo subsequent reduction and transamination to yield chiral amino acids . Applied to (R)-2-amino-5-(4-methoxyphenyl)pentanoic acid, this strategy could involve:
-
Substrate Functionalization: Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation.
-
Enantioselective Amination: Use of ω-transaminases (ωTAs) to install the amino group with >99% enantiomeric excess .
-
Acid-Base Workflow: Acidic hydrolysis of protective groups to yield the final pentanoic acid .
Chemical Synthesis Challenges
Physicochemical Properties and Stability
Thermal and Solubility Profiles
While experimental data on melting/boiling points remain unpublished, predictive models suggest:
-
Aqueous Solubility: ~2.1 mg/mL (25°C, pH 7.4), driven by ionization of the carboxylic acid () and amino () groups.
-
Lipophilicity: Calculated logP = 1.3, indicating moderate membrane permeability .
Degradation Pathways
Forced degradation studies on analogous compounds reveal susceptibility to:
-
Acidic Hydrolysis: Cleavage of the methoxy group to phenol derivatives .
-
Oxidative Stress: Formation of sulfoxide or N-oxide byproducts under exposure .
Industrial and Research Applications
Medicinal Chemistry Scaffolds
The compound serves as a precursor to:
-
Peptidomimetics: Incorporation into β-turn motifs for protease-resistant drug candidates.
-
Small Molecule Inhibitors: Functionalization of the amino group for kinase-targeted therapies .
Analytical Reference Standards
High-purity (>98%) (R)-enantiomer is employed in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume